1-azido-2-bromo-3-(trifluoromethyl)benzene
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Overview
Description
1-Azido-2-bromo-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of azido, bromo, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a suitable precursor, such as 1-bromo-2-nitro-3-(trifluoromethyl)benzene, with sodium azide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromo group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Sodium Azide: Used for introducing the azido group.
Lithium Aluminum Hydride: Employed for the reduction of the azido group.
Palladium Catalysts: Utilized in coupling reactions involving the bromo group.
Major Products:
Amines: Formed from the reduction of the azido group.
Coupled Products: Resulting from coupling reactions with the bromo group.
Scientific Research Applications
1-Azido-2-bromo-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential in bioconjugation reactions, where the azido group can be used for click chemistry applications.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-3-(trifluoromethyl)benzene is primarily dictated by the reactivity of its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).
Bromo Group: Participates in oxidative addition reactions, facilitating coupling reactions.
Trifluoromethyl Group: Contributes to the compound’s stability and lipophilicity, influencing its behavior in various chemical environments.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Lacks the azido group, making it less versatile in certain reactions.
1-Azido-3-(trifluoromethyl)benzene: Lacks the bromo group, limiting its use in coupling reactions.
1-Azido-2-bromo-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity.
Uniqueness: 1-Azido-2-bromo-3-(trifluoromethyl)benzene is unique due to the combination of azido, bromo, and trifluoromethyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2763749-57-9 |
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Molecular Formula |
C7H3BrF3N3 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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